molecular formula C13H19N3O3 B12594560 N-(4-Ethoxyphenyl)-N-morpholin-4-ylurea CAS No. 606133-01-1

N-(4-Ethoxyphenyl)-N-morpholin-4-ylurea

Cat. No.: B12594560
CAS No.: 606133-01-1
M. Wt: 265.31 g/mol
InChI Key: UKTBWJXMVICBCQ-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-N-morpholin-4-ylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethoxyphenyl group and a morpholinyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-N-morpholin-4-ylurea typically involves the reaction of 4-ethoxyaniline with phosgene to form 4-ethoxyphenyl isocyanate, which is then reacted with morpholine to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-N-morpholin-4-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-N-morpholin-4-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: An analgesic and antipyretic compound with a similar ethoxyphenyl group.

    Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a similar structural framework.

    N-(4-Ethoxyphenyl)acetamide: Another compound with a similar ethoxyphenyl group but different functional groups.

Uniqueness

N-(4-Ethoxyphenyl)-N-morpholin-4-ylurea is unique due to the presence of both the ethoxyphenyl and morpholinyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

606133-01-1

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-1-morpholin-4-ylurea

InChI

InChI=1S/C13H19N3O3/c1-2-19-12-5-3-11(4-6-12)16(13(14)17)15-7-9-18-10-8-15/h3-6H,2,7-10H2,1H3,(H2,14,17)

InChI Key

UKTBWJXMVICBCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(=O)N)N2CCOCC2

Origin of Product

United States

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